molecular formula C18H18N2O3S2 B255476 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No. B255476
M. Wt: 374.5 g/mol
InChI Key: VQVBCSSUQYBFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the inhibition of specific enzymes and pathways in cancer cells and bacteria. This compound has been shown to inhibit the activity of topoisomerase and DNA polymerase, which are essential enzymes for cell division and replication. This inhibition leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have specific biochemical and physiological effects on cancer cells and bacteria. This compound induces apoptosis, or programmed cell death, in cancer cells. It also disrupts the cell membrane of bacteria, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments include its high potency and specificity for cancer cells and bacteria. This compound has also shown low toxicity in non-cancerous cells. The limitations of using this compound include its low solubility in water and its potential for off-target effects.

Future Directions

For research on 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide include the optimization of its synthesis method for higher yield and purity. This compound could also be further studied for its potential as an anticancer and antimicrobial agent in vivo. Additionally, its potential for use in other fields, such as materials science and catalysis, could be explored.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves the reaction of 2,4,6-trimethylbenzoyl chloride with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine in the presence of a base. The product is then purified through recrystallization. This method has been optimized for high yield and purity.

Scientific Research Applications

2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial strains.

properties

Product Name

2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H18N2O3S2/c1-10-7-11(2)16(12(3)8-10)17(21)20-18-19-14-6-5-13(25(4,22)23)9-15(14)24-18/h5-9H,1-4H3,(H,19,20,21)

InChI Key

VQVBCSSUQYBFRF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

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